molecular formula C20H15N3OS B4438796 2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide

2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B4438796
M. Wt: 345.4 g/mol
InChI Key: WMARSVOEYFFWRR-UHFFFAOYSA-N
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Description

2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C20H15N3OS It is characterized by the presence of a cyanophenyl group, a sulfanyl linkage, and a benzamide moiety

Properties

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-(4-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-14-10-11-22-19(12-14)23-20(24)16-7-3-5-9-18(16)25-17-8-4-2-6-15(17)13-21/h2-12H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMARSVOEYFFWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Cyanophenyl Sulfanyl Intermediate: This step involves the reaction of 2-bromobenzonitrile with thiophenol in the presence of a base such as potassium carbonate to form 2-(2-cyanophenylthio)benzene.

    Coupling with 4-Methylpyridin-2-amine: The intermediate is then coupled with 4-methylpyridin-2-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Chemical Reactions Analysis

2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major products formed from these reactions include sulfoxides, sulfones, and amines.

Scientific Research Applications

2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanophenyl and pyridinyl moieties may play a role in binding to these targets, while the sulfanyl and benzamide groups may contribute to the overall stability and activity of the compound.

Comparison with Similar Compounds

Similar compounds to 2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide include:

    2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide: This compound has a phenyl group instead of the 4-methylpyridin-2-yl group.

    2-[(2-cyanophenyl)sulfanyl]-N-(2-naphthyl)benzamide: This compound has a naphthyl group instead of the 4-methylpyridin-2-yl group.

    2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide: This compound has a prop-2-en-1-yl group instead of the 4-methylpyridin-2-yl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique binding properties and reactivity compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide
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2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide

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